molecular formula C12H15F3N2O8S B135048 Nicotinamide Riboside Triflate CAS No. 445489-49-6

Nicotinamide Riboside Triflate

Cat. No. B135048
M. Wt: 404.32 g/mol
InChI Key: ZEWRNTDQENDMQK-IVOJBTPCSA-N
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Description

Nicotinamide Riboside Triflate, also known as Nicotinamide Riboside Triflic Acid Salt or NR Triflate, is a nicotinamide analogue . It is a potent NAD+ enhancement agent . This recently discovered vitamin, B3, has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . Boosting intracellular NAD+ concentrations using NR has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss .


Synthesis Analysis

The synthesis of Nicotinamide Riboside involves chemical and enzymatic approaches . A simple and efficient synthesis of Nicotinamide Riboside and its derivatives involves trimethylsilyl trifluoromethanesulfonate (TMSOTf)-mediated N-glycosylation followed by spontaneous deacetylation by treating with methanol .


Molecular Structure Analysis

The molecular formula of Nicotinamide Riboside Triflate is C12H15F3N2O8S . The exact mass is not specified, but the molecular weight is 404.310 .


Chemical Reactions Analysis

Nicotinamide Riboside increases intracellular and mitochondrial NAD+ content in C2C12, Hepa1.6, and HEK293 cells when used at concentrations ranging from 1-1,000 μM . It also decreases acetylation of FOXO1 and SOD2, which are substrates of sirtuin 1 (SIRT1) and SIRT3, respectively .


Physical And Chemical Properties Analysis

Nicotinamide Riboside Triflate is typically found as a white to off-white crystalline powder . It is water-soluble . The melting point can vary, but it is typically in the range of 128-132°C (262-270°F) .

Scientific Research Applications

Bioavailability and Metabolism

  • Oral Bioavailability in Mice and Humans : Trammell et al. (2016) found that oral administration of nicotinamide riboside is effectively bioavailable in both mice and humans, enhancing blood NAD+ metabolism. This study is significant in understanding NR's absorption and systemic effects (Trammell et al., 2016).

Therapeutic Potential

  • Treatment for Various Disorders : Mehmel, Jovanović, and Spitz (2020) discussed NR's efficiency in treating cardiovascular, neurodegenerative, and metabolic disorders, highlighting its potential therapeutic applications (Mehmel, Jovanović, & Spitz, 2020).
  • Cognitive Function Improvement : Lee and Yang (2019) demonstrated that NR supplementation can reduce brain inflammation and improve cognitive function in diabetic mice, suggesting its potential in treating cognitive impairments (Lee & Yang, 2019).

Effects on Metabolism and Energy

  • Energy Metabolism and Neuroprotection : Chi and Sauve (2013) reviewed NR's unique properties as a Vitamin B3, emphasizing its effects on insulin sensitivity, mitochondrial biogenesis, and neuroprotection (Chi & Sauve, 2013).
  • Skeletal Muscle Mitochondrial Function : Dollerup et al. (2019) found that NR supplementation does not affect skeletal muscle mitochondrial function, content, or morphology in obese and insulin-resistant men, providing insights into its metabolic effects (Dollerup et al., 2019).

Nutritional Value

  • NR in Cow Milk : Trammell et al. (2016) identified NR as a major NAD+ precursor vitamin in cow milk, suggesting its dietary significance and potential as a nutritional supplement (Trammell et al., 2016).

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWRNTDQENDMQK-IVOJBTPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462505
Record name Ribosylnicotinamide Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ribosylnicotinamide Triflate

CAS RN

445489-49-6
Record name Ribosylnicotinamide Triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Nicotinamide Riboside Triflate
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